2-Propylvaleronitrile

Pharmaceutical analysis Reference standard Impurity profiling

2-Propylvaleronitrile, also systematically named 2-propylpentanenitrile or dipropylacetonitrile, is a branched aliphatic nitrile with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It is a colorless to pale yellow liquid with a characteristic odor and a boiling point of 183-184 °C.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 13310-75-3
Cat. No. B045190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylvaleronitrile
CAS13310-75-3
Synonyms4-Cyanoheptane;  Dipropylacetonitrile;  2-Propylpentanenitrile; 
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCCC(CCC)C#N
InChIInChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3
InChIKeyYCBOPMITSGZJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylvaleronitrile (CAS 13310-75-3): A Critical Aliphatic Nitrile Intermediate and Pharmacopoeial Reference Standard


2-Propylvaleronitrile, also systematically named 2-propylpentanenitrile or dipropylacetonitrile, is a branched aliphatic nitrile with the molecular formula C8H15N and a molecular weight of 125.21 g/mol [1]. It is a colorless to pale yellow liquid with a characteristic odor and a boiling point of 183-184 °C [2]. Its primary identity is as a key organic intermediate in the synthesis of valproic acid, a widely prescribed antiepileptic and mood-stabilizing drug, and it is officially designated as Valproic Acid EP Impurity I [3].

1
Pharmacopoeial impurity reference standard workflow for valproic acid
2
Certified identity and traceable characterization for ANDA method validation
3
Chromatographic method development and quality control release testing

Why Generic Nitriles or Valeric Acid Derivatives Cannot Substitute for 2-Propylvaleronitrile in Regulated Pharmaceutical Applications


The value of 2-Propylvaleronitrile is not derived from its general chemical reactivity as an aliphatic nitrile, but from its highly specific identity as a structurally confirmed impurity in the synthesis of valproic acid. A generic nitrile, such as butyronitrile or valeronitrile, cannot serve as a reference standard for valproic acid impurity profiling because its molecular structure, physicochemical properties, and chromatographic behavior differ fundamentally from 2-propylvaleronitrile [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, including a certified purity of ≥98% (HPLC) with known impurity profiles . This ensures traceability against pharmacopoeial standards for applications in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2].

Context
2-Propylvaleronitrile
Generic Nitriles / Valeric Acid Derivatives
Identity
Valproic Acid EP Impurity I
No pharmacopoeial impurity designation; structural profile mismatch
Regulatory Context
Certified CoA, traceable to EP standards
Industrial-grade purity (95-97%); uncertified impurity profiles may fail ANDA review
Analytical Behavior
Defined LogP, specific retention on Newcrom R1
Chromatographic behavior may differ fundamentally; co-elution risk with API

Quantitative Evidence for 2-Propylvaleronitrile Differentiation: A Comparative Analysis Against In-Class Alternatives and Regulated Impurities


Pharmacopoeial Identity and Purity: 2-Propylvaleronitrile vs. Generic Nitriles and Valeric Acid

2-Propylvaleronitrile is not a generic chemical reagent but is specifically designated as Valproic Acid EP Impurity I with a certified purity of ≥98% (HPLC) and traceability to pharmacopoeial standards [1] . In contrast, bulk industrial nitriles like valeronitrile are typically sold at 95-97% purity without certified impurity profiles, making them unfit for use as reference standards .

Pharmacopoeial Identity and Purity
Head-to-head
Target: 98% (HPLC), EP Impurity I vs Comparator: 95-97% industrial grade
Certified reference standard identity meets ANDA requirements; generic nitriles do not.
EP impurity I specification traceability is critical for regulatory submission context.
Pharmaceutical analysis Reference standard Impurity profiling

Molecular Weight: 2-Propylvaleronitrile vs. 2,2-Dipropylvaleronitrile (EP Impurity J)

2-Propylvaleronitrile (Valproic Acid EP Impurity I) has a molecular weight of 125.21 g/mol [1]. Its synthesis by-product, 2,2-Dipropylvaleronitrile (Valproic Acid EP Impurity J), a dialkylated nitrile, has a molecular weight of 167.29 g/mol [2]. This 42.08 g/mol mass difference allows for baseline separation via HPLC or GC-MS in a single analytical run, a critical requirement for impurity profiling in pharmaceutical analysis [3].

Molecular Weight vs. EP Impurity J
Head-to-head
125.21 g/mol vs 167.29 g/mol Δ 42.08 g/mol
Ensures baseline chromatographic separation for accurate impurity quantification.
HPLC/GC-MS method context; prevents co-elution with dialkylated impurity J.
Impurity profiling Mass spectrometry Valproic acid

Boiling Point and Purification: 2-Propylvaleronitrile vs. Valproic Acid

2-Propylvaleronitrile has a boiling point of 183-184 °C at 760 mmHg [1], while valproic acid has a boiling point of 220 °C [2]. This 36 °C difference enables the removal of this nitrile impurity from the final active pharmaceutical ingredient (API) via fractional distillation during synthesis, simplifying purification processes for valproic acid manufacturers .

Boiling Point vs. Valproic Acid
Head-to-head
183-184 °C vs 220 °C Δ 36 °C
Supports fractional distillation removal of impurity from API during synthesis.
Atmospheric pressure context; relevant for API manufacturing purification design.
Purification Distillation Physicochemical properties

LogP as a Critical Parameter for Chromatographic Method Development: 2-Propylvaleronitrile vs. Valproic Acid

The partition coefficient (LogP) is a key determinant of reversed-phase HPLC retention. 2-Propylvaleronitrile has a LogP of 2.71 at 21.8 °C and pH 5 , while the API, Valproic Acid, has a LogP of approximately 2.75 [1]. The subtle LogP difference of approximately 0.04 requires precise control of mobile phase conditions to achieve baseline separation, highlighting the necessity of using a certified reference standard of 2-Propylvaleronitrile during method validation [2].

LogP vs. Valproic Acid
Head-to-head
LogP 2.71 vs LogP ~2.75 Δ ~0.04
Close lipophilicity requires precise method conditions; certified standard essential for validation.
Reversed-phase HPLC on Newcrom R1; mobile phase optimization review needed.
HPLC method development LogP Analytical chemistry

Key Application Scenarios for 2-Propylvaleronitrile in Research and Pharmaceutical Manufacturing


Certified Reference Standard for Abbreviated New Drug Application (ANDA) Method Development

Generic drug manufacturers developing valproic acid products require a certified reference standard of Valproic Acid EP Impurity I to validate their analytical methods. 2-Propylvaleronitrile, supplied with a Certificate of Analysis and traceable to pharmacopoeial standards, is required for HPLC or GC method validation to ensure accurate impurity detection and quantification, meeting FDA and EMA regulatory requirements for ANDA submissions [1].

Impurity Profiling and Identification During Valproic Acid Scale-Up Synthesis

During the industrial synthesis of valproic acid, the formation of 2-Propylvaleronitrile occurs as a key by-product from the incomplete hydrolysis of dipropylacetonitrile. Process chemists require a pure standard of this compound to identify and quantify it in reaction streams at various stages, ensuring the impurity is effectively removed below the 0.10% ICH threshold before final API isolation [2].

Pharmacokinetic and Metabolic Study Control

In preclinical or clinical studies of valproic acid, the parent drug and its related substances must be tracked. The validated HPLC method for 2-Propylvaleronitrile, as developed on the Newcrom R1 column, is suitable for pharmacokinetic applications, allowing researchers to study the absorption, distribution, metabolism, and excretion (ADME) profile of the impurity versus the API [3].

Quality Control for Commercial Valproic Acid Manufacturing

Commercial valproic acid manufacturers require 2-Propylvaleronitrile as a working standard for routine quality control (QC) release testing of each API batch. The compound's hazard profile (GHS07, H302, H315, H319, H335) mandates specific safety protocols (P260, P280, P301+P310), making its procurement as a ready-to-use reference solution safer and more efficient than attempting in-house synthesis or isolation of the impurity .

Application
Selection Property
Validation Focus
ANDA Method Development
Certified EP impurity I reference standard
Pharmacopoeial traceability and CoA documentation review
API Scale-Up Impurity Profiling
Structurally confirmed synthesis by-product
Reaction stream monitoring and ICH threshold clearance
ADME Research Studies
Validated HPLC method on Newcrom R1
Impurity vs. API exposure-model interpretation
Commercial QC Release Testing
Ready-to-use working standard with safety profile
Batch-to-batch consistency and safety protocol review

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